3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane
Description
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane core (unmethylated nitrogen bridge) and a 3-position substituent comprising a (1-methylimidazol-2-yl)sulfanyl group. This structure places it within a class of compounds inspired by tropane alkaloids, which are renowned for their biological activity, including interactions with neurotransmitter receptors and enzymes .
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N3S/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChI Key |
BHDKCDBPKVBKGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CC3CCC(C2)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Substituent Diversity at the 3-Position
The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a critical site for modulating biological activity. Key analogs and their substituents include:
Key Observations :
- Solubility : Pyridine-containing analogs (e.g., ) exhibit improved aqueous solubility due to hydrochloride salt formation, whereas the target compound’s imidazole may require formulation optimization .
- Biological Targets: Tropane derivatives (methylated nitrogen) like are often associated with acetylcholinesterase or monoamine transporter interactions, while nortropanes (unmethylated) may target chemokine receptors (e.g., CCR5) .
Nitrogen Bridge Modifications
The methylation status of the nitrogen bridge significantly impacts pharmacological profiles:
- Tropanes (Methylated) : Derivatives like 8-methyl-8-azabicyclo[3.2.1]octane () exhibit increased lipophilicity, favoring blood-brain barrier penetration and CNS activity .
Biological Activity
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane, often referred to as a derivative of the azabicyclo[3.2.1]octane framework, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom in the ring, which is known to influence its pharmacological properties. The imidazole moiety contributes to its interaction with biological receptors, while the sulfanyl group may enhance its solubility and bioavailability.
Research indicates that compounds similar to this compound can inhibit specific enzymes and receptors involved in inflammatory processes. For instance, studies on related azabicyclic compounds have shown their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation regulation .
2. Pharmacological Effects
Several studies have documented the pharmacological effects of azabicyclo compounds:
- Anti-inflammatory Activity : Compounds from this class have demonstrated significant anti-inflammatory effects by inhibiting NAAA, thereby preserving endogenous palmitoylethanolamide (PEA) levels, which are crucial for managing inflammation .
- Neurotransmitter Modulation : Azabicyclo derivatives have been studied for their interactions with monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), indicating potential applications in treating mood disorders and neurodegenerative diseases .
Case Studies
Several case studies have highlighted the biological activity of azabicyclo derivatives:
- A study on pyrazole azabicyclo[3.2.1]octane derivatives reported that specific modifications led to enhanced inhibitory activity against NAAA, with some compounds exhibiting low nanomolar IC50 values, indicating potent activity .
Data Tables
The following table summarizes key findings from various studies on the biological activity of azabicyclo derivatives:
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Anti-inflammatory |
| ARN16186 | FAAH | 0.655 | Neuroprotective |
| 22e | DAT | 4.0 | Dopaminergic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
